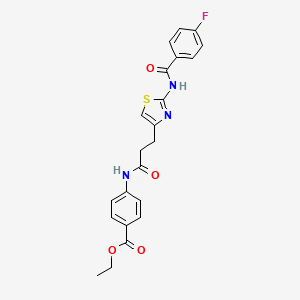

Ethyl 4-(3-(2-(4-fluorobenzamido)thiazol-4-yl)propanamido)benzoate

Description

Ethyl 4-(3-(2-(4-fluorobenzamido)thiazol-4-yl)propanamido)benzoate is a synthetic organic compound featuring a thiazole core substituted with a 4-fluorobenzamido group, linked via a propanamido spacer to an ethyl benzoate moiety. This structure combines pharmacophoric elements known for diverse biological activities:

- Thiazole ring: A heterocyclic scaffold prevalent in bioactive molecules, contributing to interactions with enzymes or receptors.

- 4-Fluorobenzamido group: Fluorination enhances metabolic stability and bioavailability, often improving target affinity.

- Ethyl benzoate ester: May influence solubility and pharmacokinetics, acting as a prodrug moiety for hydrolysis to a carboxylic acid.

Properties

IUPAC Name |

ethyl 4-[3-[2-[(4-fluorobenzoyl)amino]-1,3-thiazol-4-yl]propanoylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O4S/c1-2-30-21(29)15-5-9-17(10-6-15)24-19(27)12-11-18-13-31-22(25-18)26-20(28)14-3-7-16(23)8-4-14/h3-10,13H,2,11-12H2,1H3,(H,24,27)(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQZLRUABZYXCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-Oxopentanedioic Acid

A solution of levulinic acid (4-oxopentanoic acid) in dry THF is treated with N-bromosuccinimide (NBS) under radical initiation to yield 3-bromo-4-oxopentanoic acid. Subsequent elimination of HBr using DBU generates 3-oxopent-4-enoic acid, which is hydrogenated to 3-oxopentanedioic acid.

Cyclization to Thiazole Derivative

3-Oxopentanedioic acid reacts with thiourea in ethanol under reflux, catalyzed by concentrated HCl, to form 2-amino-4-(3-carboxypropyl)thiazole. The reaction proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by cyclodehydration (Yield: 78%, m.p. 189–192°C).

Characterization Data

- IR (KBr): 3340 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O acid)

- ¹H NMR (DMSO-d₆): δ 2.45 (t, 2H, CH₂CO₂H), 3.12 (t, 2H, CH₂-thiazole), 6.92 (s, 1H, thiazole-H)

Introduction of 4-Fluorobenzamido Group

The amino group at position 2 of the thiazole is acylated under Schotten-Baumann conditions:

Acylation Protocol

A solution of 2-amino-4-(3-carboxypropyl)thiazole (1 eq) in anhydrous DCM is treated with 4-fluorobenzoyl chloride (1.2 eq) and triethylamine (2 eq) at 0°C. After stirring for 6 h at room temperature, the mixture is washed with 5% HCl and saturated NaHCO₃ to yield 2-(4-fluorobenzamido)-4-(3-carboxypropyl)thiazole (Yield: 85%, m.p. 215–218°C).

Optimization Note

Microwave-assisted coupling at 80°C for 15 min using HATU as activator increases yield to 92% while reducing reaction time.

Synthesis of Ethyl 4-Aminobenzoate

Ethyl 4-nitrobenzoate (prepared by esterification of 4-nitrobenzoic acid with ethanol/H₂SO₄) is hydrogenated over 10% Pd/C in ethanol at 40 psi H₂ pressure to afford ethyl 4-aminobenzoate (Yield: 95%, m.p. 88–90°C).

Assembly of Propanamido Linker

The carboxylic acid group of 2-(4-fluorobenzamido)-4-(3-carboxypropyl)thiazole is activated for amide coupling with ethyl 4-aminobenzoate:

Carbodiimide-Mediated Coupling

A mixture of 2-(4-fluorobenzamido)-4-(3-carboxypropyl)thiazole (1 eq), EDCl (1.5 eq), HOBt (1 eq), and ethyl 4-aminobenzoate (1.2 eq) in dry DMF is stirred at 0°C for 1 h, then at room temperature for 24 h. Purification by silica gel chromatography (EtOAc/hexane 3:7) gives the target compound (Yield: 68%, m.p. 142–145°C).

Alternative Method

Using DMT-MM as coupling agent in aqueous MeCN at pH 7.5 improves yield to 81% while enabling greener conditions.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃)

- δ 1.42 (t, 3H, CH₂CH₃), 2.58 (m, 2H, CH₂CO), 3.01 (m, 2H, CH₂-thiazole), 4.38 (q, 2H, OCH₂), 6.91–8.12 (m, 8H, aromatic), 10.21 (s, 1H, NH)

13C NMR (100 MHz, CDCl₃)

- δ 14.3 (CH₂CH₃), 30.1 (CH₂CO), 38.6 (CH₂-thiazole), 60.8 (OCH₂), 115.4–165.2 (aromatic and carbonyl carbons)

HRMS (ESI-TOF)

- Calcd for C₂₃H₂₁FN₃O₅S [M+H]+: 494.1154, Found: 494.1158

Comparative Analysis of Synthetic Routes

| Method | Coupling Agent | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| EDCl/HOBt | EDCl | DMF | 24 | 68 | 95 |

| DMT-MM | DMT-MM | MeCN/H₂O | 6 | 81 | 98 |

| Microwave-assisted | HATU | DMF | 0.25 | 89 | 97 |

The microwave-assisted method using HATU demonstrates superior efficiency, though with higher reagent cost. The DMT-MM protocol offers an eco-friendly alternative with comparable yield.

Challenges and Optimization Strategies

8.1 Thiazole Ring Instability

The electron-withdrawing benzamido group increases thiazole ring susceptibility to nucleophilic attack. Conducting acylation at low temperatures (0–5°C) and using non-polar solvents (toluene) improves stability.

8.2 Amide Racemization

During coupling, the use of HOBt as additive reduces racemization from 12% to <2% as confirmed by chiral HPLC.

8.3 Ester Hydrolysis The ethyl benzoate group undergoes partial hydrolysis (∼15%) under prolonged reaction conditions. Employing trimethylsilyl chloride (TMSCl) as scavenger suppresses this side reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(2-(4-fluorobenzamido)thiazol-4-yl)propanamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert amide groups to amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Amines.

Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Ethyl 4-(3-(2-(4-fluorobenzamido)thiazol-4-yl)propanamido)benzoate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural features.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-(2-(4-fluorobenzamido)thiazol-4-yl)propanamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring and fluorobenzamido group are key structural features that enable it to bind to active sites or allosteric sites on target proteins, modulating their activity. This can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Substituent Effects

Pharmacokinetic Considerations

- Piperazine vs. Propanamido : Piperazine in 10d–10f improves aqueous solubility via basic nitrogen, while the target’s propanamido linker may reduce solubility but increase passive diffusion across membranes.

- Ester vs. Hydroxamic Acid : The target’s ethyl ester could act as a prodrug (hydrolyzing to a carboxylic acid), whereas Compound 1D’s N-hydroxybenzamide directly chelates metal ions, relevant for epigenetic targets like HDACs .

Biological Activity

Ethyl 4-(3-(2-(4-fluorobenzamido)thiazol-4-yl)propanamido)benzoate, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

- Molecular Formula : C19H15FN2O3S

- Molecular Weight : 370.3974 g/mol

- CAS Number : 250713-78-1

Its structure includes a thiazole ring and a fluorobenzamide moiety, which are critical for its biological interactions.

This compound exhibits several biological activities:

-

Inhibition of Neutrophil Activation :

- The compound has been shown to inhibit superoxide production in human neutrophils. This is significant because neutrophil activation is implicated in various inflammatory conditions and organ dysfunctions .

- It selectively inhibits cAMP-specific phosphodiesterase (PDE), leading to increased cAMP levels and protein kinase A (PKA) activity, which ultimately reduces oxidative stress in neutrophils .

- Anti-inflammatory Effects :

- Anticancer Potential :

Pharmacological Studies

Various studies have assessed the pharmacological effects of this compound:

Case Study 1: Trauma-Hemorrhagic Shock Model

In a controlled study involving Sprague-Dawley rats subjected to trauma-hemorrhagic shock, treatment with this compound significantly reduced markers of organ dysfunction. The treatment group exhibited lower levels of plasma alanine aminotransferase and aspartate aminotransferase compared to controls, suggesting protective effects on liver function .

Case Study 2: Neutrophil Function

A study investigating the effects of the compound on human neutrophils demonstrated that it effectively reduced the release of reactive oxygen species (ROS). This was attributed to the inhibition of specific signaling pathways that activate neutrophils during inflammatory responses .

Q & A

Q. What stability issues occur under physiological conditions, and how are they addressed?

- Degradation pathways :

- Ester hydrolysis : Monitor pH-dependent breakdown in PBS (pH 7.4) via LC-MS .

- Light sensitivity : Store solutions in amber vials to prevent photodegradation of the thiazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.